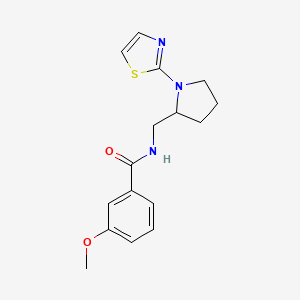

3-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-methoxy-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)benzamide” is a compound that contains a pyrrolidine ring and a thiazole ring . The pyrrolidine ring is a five-membered nitrogen heterocycle , while the thiazole ring is a five-membered heterocycle with sulfur and nitrogen . These rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The substituents at different positions of the thiazole ring can greatly affect the biological outcomes .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a thiazole ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiazole ring, on the other hand, has many reactive positions where donor-acceptor, nucleophilic, and oxidation reactions may take place .Chemical Reactions Analysis

The thiazole ring in the compound has many reactive positions where various chemical reactions such as donor-acceptor, nucleophilic, and oxidation reactions can occur . The substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Applications De Recherche Scientifique

Novel Synthesis Methods and Impurities in Pharmaceuticals

- Synthesis of Omeprazole and Related Compounds : A review focused on novel synthesis methods for omeprazole, a proton pump inhibitor, highlighting pharmaceutical impurities which are critical for developing safer and more effective medications (Saini et al., 2019).

Chemical Structures and Biological Activities

- Benzothiazole Derivatives : Benzothiazole and its derivatives have been noted for their broad range of pharmacological activities, indicating the relevance of heterocyclic compounds in medicinal chemistry for developing new drugs (Bhat & Belagali, 2020).

Pharmacological Properties and Potential Applications

- Autophagy-Related Proteins in Malaria : Investigation into Plasmodium falciparum autophagy-related proteins (PfAtg) highlights potential drug targets for antimalarial therapies, showing the importance of exploring novel biological mechanisms for therapeutic development (Usman et al., 2023).

Analytical Methods and Environmental Presence

- Analysis of Heterocyclic Amines : Reviews on analytical methods for detecting PhIP, a heterocyclic aromatic amine, in various matrices emphasize the importance of monitoring potentially carcinogenic compounds in the environment and food chain (Teunissen et al., 2010).

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that both indole and thiazole derivatives, which are structural components of this compound, have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds containing indole and thiazole moieties are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets likely results in changes that contribute to these activities.

Biochemical Pathways

Indole and thiazole derivatives are known to interact with a variety of biochemical pathways, contributing to their diverse biological activities .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether may influence the compound’s bioavailability.

Result of Action

Given the broad spectrum of biological activities associated with indole and thiazole derivatives , it can be inferred that the compound likely has diverse molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of thiazole derivatives in various solvents suggests that the compound’s action could be influenced by the solvent environment. Additionally, the compound’s stability could be affected by factors such as temperature and pH.

Propriétés

IUPAC Name |

3-methoxy-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O2S/c1-21-14-6-2-4-12(10-14)15(20)18-11-13-5-3-8-19(13)16-17-7-9-22-16/h2,4,6-7,9-10,13H,3,5,8,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCKZDVUNRNGAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2CCCN2C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)amino]nicotinate](/img/structure/B2809525.png)

![3-benzyl-2-((3,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2809526.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2809539.png)

![N-(3-chlorophenyl)-2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2809540.png)

![N1-methyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2809547.png)